molecular formula C22H21BrNP B1227771 (3-Cyanopropyl)triphenylphosphonium bromide CAS No. 7752-62-7

(3-Cyanopropyl)triphenylphosphonium bromide

Cat. No.: B1227771
CAS No.: 7752-62-7
M. Wt: 410.3 g/mol
InChI Key: PAOHMIPLGDOHBB-UHFFFAOYSA-M
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Description

(3-Cyanopropyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H21BrNP and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7752-62-7

Molecular Formula

C22H21BrNP

Molecular Weight

410.3 g/mol

IUPAC Name

3-cyanopropyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H21NP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,19H2;1H/q+1;/p-1

InChI Key

PAOHMIPLGDOHBB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

7752-62-7

Synonyms

(3-cyanopropyl)triphenylphosphonium
(3-cyanopropyl)triphenylphosphonium bromide
3-CPTPP

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (1.4789 g) was dissolved in anhydrous toluene (44.4 ml) and then added with 4-bromo-butyronitrile (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (834.7 mg), followed by thermal reflux for 22 hours. After the reaction, a precipitated product was filtrated. The precipitate obtained through filtration was washed with toluene and thermally dried under reduced pressure, thereby obtaining the subject compound (1.1697 g) as a white solid.
Quantity
1.4789 g
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
solvent
Reaction Step One
Quantity
834.7 mg
Type
reactant
Reaction Step Two

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